5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
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Description
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
- Antimicrobial and Anti-Proliferative Activities : Research indicates the potential of related compounds in antimicrobial and anti-proliferative applications. For instance, the synthesis of 1,3,4-Oxadiazole N-Mannich bases, including those with dimethoxyphenyl and piperazine components, has demonstrated broad-spectrum antibacterial activities and potency against Gram-positive bacteria. These compounds also show promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : The synthesis of similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involves condensation reactions and is characterized by spectroscopic methods like LCMS and NMR. These compounds have been crystallized in specific crystal systems, demonstrating unique molecular architectures with potential for various applications (Sanjeevarayappa et al., 2015).
Therapeutic Potential
- Selective Receptor Binding and Imaging : Derivatives with similar chemical structures have been synthesized for selective binding to dopamine receptors. These compounds are potential candidates for positron emission tomography (PET) imaging, indicating their use in neurological and psychiatric disorder research (Tietze et al., 2006).
- Potential in Binge Eating Disorder Treatment : Related compounds have shown efficacy in modulating orexin receptors, suggesting a significant role in treating eating disorders with a compulsive component. This indicates the potential therapeutic application of similar compounds in neuropsychiatric conditions (Piccoli et al., 2012).
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-30-19-8-7-15(13-20(19)31-2)22(29)27-9-11-28(12-10-27)23-18(14-25)26-21(32-23)16-5-3-4-6-17(16)24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXICBXMSZAKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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